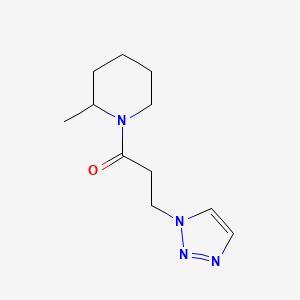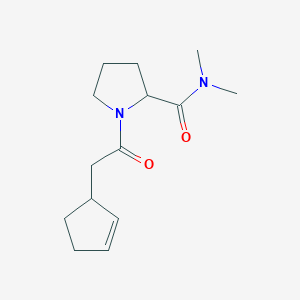
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone, also known as CPP, is a chemical compound that has been of significant interest to researchers in recent years. CPP is a synthetic compound that has been used in scientific research to study the effects of drugs on the central nervous system. CPP is used to investigate the mechanisms of action of drugs that act on the dopamine and opioid systems in the brain.
Wissenschaftliche Forschungsanwendungen
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been used extensively in scientific research to investigate the mechanisms of action of drugs that act on the dopamine and opioid systems in the brain. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is used as a pharmacological tool to study the effects of drugs on behavior, cognition, and addiction. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been used in animal models to study the effects of drugs such as cocaine, amphetamine, and opioids on the brain. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has also been used to study the effects of stress and anxiety on the brain.
Wirkmechanismus
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone can modulate the effects of drugs that act on the dopamine and opioid systems in the brain. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to enhance the effects of drugs such as cocaine and amphetamine, while reducing the effects of opioids.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward and addiction. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has also been shown to increase the release of corticotropin-releasing factor (CRF), a neuropeptide that is involved in the stress response. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to increase anxiety-like behavior in animal models, suggesting that it may play a role in the regulation of anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has several advantages for use in lab experiments. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is a relatively simple compound to synthesize, and it can be obtained in high purity. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is also a potent and selective NMDA receptor antagonist, making it an effective tool for studying the effects of drugs on the dopamine and opioid systems in the brain. However, there are also some limitations to the use of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone in lab experiments. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have some toxic effects at high doses, which may limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone. One area of research is the development of new compounds that are more selective and potent NMDA receptor antagonists. Another area of research is the investigation of the effects of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone on other neurotransmitter systems in the brain, such as the serotonin and GABA systems. Additionally, there is a need for more research on the long-term effects of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone on behavior, cognition, and addiction. Finally, there is a need for more research on the potential therapeutic applications of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone, such as in the treatment of addiction or anxiety disorders.
Conclusion:
In conclusion, Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is a synthetic compound that has been of significant interest to researchers in recent years. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone has been used extensively in scientific research to investigate the mechanisms of action of drugs that act on the dopamine and opioid systems in the brain. Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is a potent and selective NMDA receptor antagonist that has several advantages for use in lab experiments. However, there are also some limitations to the use of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone in lab experiments, and there is a need for more research on the potential therapeutic applications of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone.
Synthesemethoden
The synthesis of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone involves the reaction of cyclohex-3-en-1-ol with 4-phenylpiperidin-1-ylmethanone in the presence of a catalyst. The reaction is carried out in an organic solvent such as toluene or chloroform. The product is then purified by recrystallization or chromatography. The synthesis of Cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone is a relatively simple process, and the compound can be easily obtained in high purity.
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-18(17-9-5-2-6-10-17)19-13-11-16(12-14-19)15-7-3-1-4-8-15/h1-5,7-8,16-17H,6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMHSSZVBDDDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

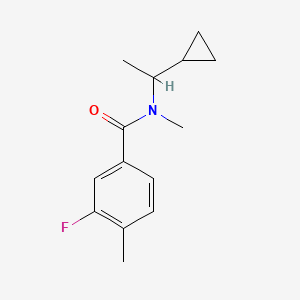
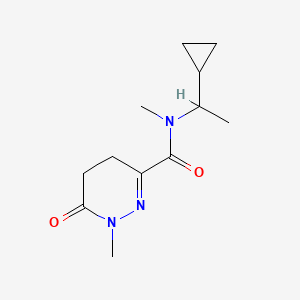
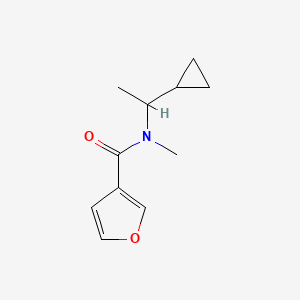
![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
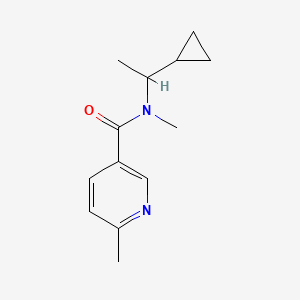
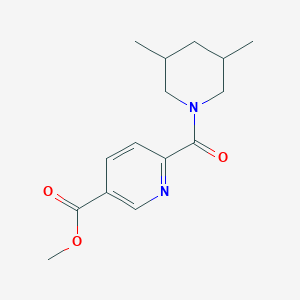
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
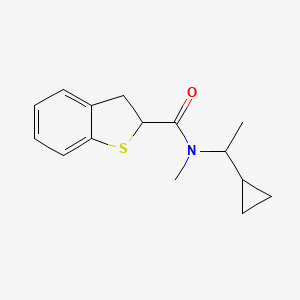
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
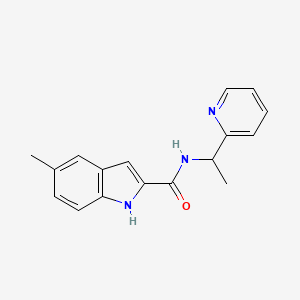

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
